

N-methyl-p-aminophenol sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)phenol

Cat. No.: B085996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-methyl-p-aminophenol sulfate, commonly known in the photographic industry as Metol, is an organic compound with the chemical formula $(C_7H_{10}NO)_2SO_4$.^{[1][2]} It is the sulfate salt of N-methyl-p-aminophenol.^[2] This white to off-white crystalline solid is a well-established reducing agent, most famously utilized as a developing agent in black-and-white photography.^{[1][3]} While its primary application has been in imaging, its properties as a reducing agent and an aromatic amine derivative suggest potential for broader applications in chemical synthesis and other research areas. This guide provides an in-depth overview of its core physical characteristics, the experimental protocols to determine them, and key chemical pathways involving this compound.

Core Physical Characteristics

The physical properties of N-methyl-p-aminophenol sulfate are critical for its handling, storage, and application. The compound is sensitive to light and air, and its stability is greater as a sulfate salt compared to its free base form, N-methyl-p-aminophenol.^[1] A summary of its key physical data is presented below.

Physical Characteristic	Value
Appearance	White to off-white or slightly pink crystalline powder. [1] [4]
Molecular Formula	$(C_7H_{10}NO)_2SO_4$ [1] [2]
Molecular Weight	344.38 g/mol [1] [2]
Melting Point	260 °C (decomposes) [1] [4]
Boiling Point	> 300 °C [1] [5]
Solubility	Soluble in water and alcohol; insoluble in ether. [1]
pKa (of free base)	11.31 (Predicted) [1]

Experimental Protocols

Accurate determination of physical characteristics is fundamental to chemical research. The following are detailed methodologies for measuring the key physical properties of N-methyl-p-aminophenol sulfate.

Melting Point Determination (Capillary Method)

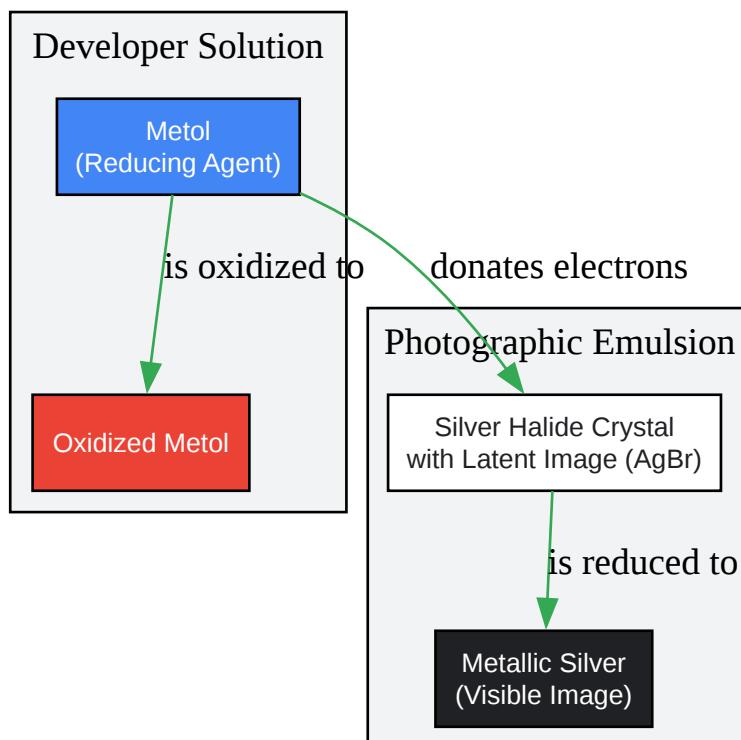
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology:

- **Sample Preparation:** A small amount of finely powdered N-methyl-p-aminophenol sulfate is introduced into a thin-walled capillary tube, sealed at one end. The powder is compacted by tapping the tube gently.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath to ensure uniform heating. The sample is positioned adjacent to a calibrated thermometer or a digital temperature probe.

- Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For N-methyl-p-aminophenol sulfate, decomposition is observed at the melting point.

Solubility Determination (Shake-Flask Method)


This method determines the equilibrium solubility of a solid in a solvent at a specific temperature.

Methodology:

- Sample Preparation: An excess amount of N-methyl-p-aminophenol sulfate is added to a known volume of the solvent (e.g., distilled water, ethanol) in a sealed container.
- Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
- Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.
- Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

Key Chemical Pathways and Workflows

The following diagrams illustrate the primary synthesis route for N-methyl-p-aminophenol sulfate and its fundamental role in the photographic development process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. byjus.com [byjus.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. P-METHYLAMINOPHENOL SULFATE - Ataman Kimya [atamanchemicals.com]
- 5. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [N-methyl-p-aminophenol sulfate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085996#n-methyl-p-aminophenol-sulfate-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com